molecular formula C9H16 B14363891 Cyclopropane, hexylidene- CAS No. 91509-06-7

Cyclopropane, hexylidene-

Cat. No.: B14363891
CAS No.: 91509-06-7
M. Wt: 124.22 g/mol
InChI Key: CWEUEFOTOHQTNU-UHFFFAOYSA-N
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Description

Cyclopropane, hexylidene- is a compound that belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds. Cyclopropane itself is a three-membered ring structure with significant ring strain due to its small size and bond angles. The addition of a hexylidene group to cyclopropane introduces further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane derivatives, including cyclopropane, hexylidene-, can be synthesized through various methods. One common method involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction between the carbene and the double bond of an alkene results in the formation of a cyclopropane ring .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves catalytic processes. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings into various substrates . These methods are efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, hexylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides and alcohols.

    Reduction: Linear or branched alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Mechanism of Action

The mechanism of action of cyclopropane, hexylidene- involves its interaction with various molecular targets. Cyclopropane derivatives can act as NMDA receptor antagonists, inhibiting the receptor’s activity . They can also inhibit AMPA receptors and nicotinic acetylcholine receptors, and activate certain potassium channels . These interactions can lead to various physiological effects, making cyclopropane derivatives useful in medicinal chemistry.

Comparison with Similar Compounds

Cyclopropane, hexylidene- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:

    Cyclopropane: High ring strain and reactivity due to small ring size.

    Cyclobutane: Slightly larger ring with less strain but still reactive.

    Cyclopentane: Lower ring strain and more stable.

    Cyclohexane: Minimal ring strain and highly stable.

Properties

CAS No.

91509-06-7

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

hexylidenecyclopropane

InChI

InChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h6H,2-5,7-8H2,1H3

InChI Key

CWEUEFOTOHQTNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C1CC1

Origin of Product

United States

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